N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 857041-66-8
VCID: VC7669757
InChI: InChI=1S/C14H15ClN2OS/c1-3-11-6-4-5-7-13(11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3
SMILES: CCC1=CC=CC=C1N(C2=NC(=CS2)CCl)C(=O)C
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide

CAS No.: 857041-66-8

Cat. No.: VC7669757

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide - 857041-66-8

Specification

CAS No. 857041-66-8
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
IUPAC Name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-3-11-6-4-5-7-13(11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3
Standard InChI Key HNEFOAPQQUUYRC-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N(C2=NC(=CS2)CCl)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide (CAS 857041-66-8 ) possesses the molecular formula C₁₄H₁₅ClN₂OS and a molecular weight of 294.5 g/mol. Its structural configuration includes:

  • A thiazole ring substituted with a chloromethyl group at position 4.

  • An N-(2-ethylphenyl)acetamide group linked to the thiazole’s position 2 nitrogen.

Key identifiers:

PropertyValueSource
SMILESCCc1ccccc1N(c1scc(n1)CCl)C(=O)C
InChIKeyHNEFOAPQQUUYRC-UHFFFAOYSA-N
Canonical SMILESCCc1ccccc1N(c1scc(n1)CCl)C(=O)C

The chloromethyl group introduces electrophilic reactivity, while the ethylphenyl moiety contributes hydrophobic character .

Structural Analysis

X-ray crystallography data are unavailable, but computational modeling (e.g., Automated Topology Builder ) predicts a planar thiazole ring with the chloromethyl group oriented perpendicularly. The acetamide’s carbonyl oxygen forms hydrogen-bonding potential, critical for intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous thiazole-acetamide derivatives are typically synthesized via:

  • Condensation reactions between thiazole amines and acyl chlorides.

  • Nucleophilic substitution at the chloromethyl position .

A closely related analog, N1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N1-(4-methylphenyl)acetamide (CAS 58905-46-7), is synthesized using hexamethylenetetramine in acetic acid under heating . Adapting this method, the target compound likely involves:

  • Reacting 2-amino-4-(chloromethyl)thiazole with 2-ethylphenylacetyl chloride.

  • Purification via column chromatography .

Hypothetical reaction scheme:

2-Amino-4-(chloromethyl)thiazole+2-Ethylphenylacetyl chlorideAcOH, HeatTarget Compound+HCl\text{2-Amino-4-(chloromethyl)thiazole} + \text{2-Ethylphenylacetyl chloride} \xrightarrow{\text{AcOH, Heat}} \text{Target Compound} + \text{HCl}

Yield optimization remains unreported, necessitating further empirical validation .

Physicochemical Properties

Basic Properties

PropertyValue/DescriptionSource
Molecular Weight294.5 g/mol
SolubilityLikely low in water; soluble in DMSO, DMF
StabilityHydrolytically sensitive (Cl-CH₂ group)

Spectroscopic Data

  • IR: Expected peaks at ~1700 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl) .

  • NMR (predicted):

    • ¹H NMR: δ 1.2 (t, 3H, CH₂CH₃), δ 2.1 (s, 3H, COCH₃), δ 4.5 (s, 2H, CH₂Cl) .

SupplierQuantity OfferedStatus (2025)
CymitQuimica1g – 500mgDiscontinued

No active suppliers are listed in public databases, though custom synthesis may be feasible through contract laboratories .

Applications and Research Findings

Research Gaps

  • No peer-reviewed studies specifically investigate this compound.

  • Toxicity, pharmacokinetics, and mechanistic data are absent .

Comparative Analysis with Structural Analogs

Compound (CAS)SubstituentMolecular WeightKey Difference
855715-41-2 4-Ethylphenyl294.8 g/molPhenyl substitution position
790271-14-6 2,4,6-Trimethylphenyl308.8 g/molIncreased steric hindrance
58905-46-7 4-Methylphenyl280.8 g/molShorter alkyl chain

The 2-ethyl group in the target compound balances lipophilicity and steric effects, potentially optimizing membrane permeability in bioactive contexts .

Future Perspectives

  • Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Derivatization: Exploit the chloromethyl group for Suzuki couplings or nucleophilic substitutions .

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